molecular formula C13H14N2O B1488425 4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile CAS No. 1367120-08-8

4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile

Cat. No. B1488425
CAS RN: 1367120-08-8
M. Wt: 214.26 g/mol
InChI Key: DQEWVZGWZLJDMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like DBFP often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of DBFP includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It’s widely used by medicinal chemists to create compounds for treating human diseases due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, which is crucial for binding to enantioselective proteins.

Targeted Protein Degradation

This compound can be used in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation. This is part of the PROTAC (proteolysis-targeting chimeras) technology, which is a novel approach in drug development that involves the degradation of specific disease-causing proteins .

Anticonvulsant Activity

The non-aromatic substituent, such as sec-butyl, in position 3 of the pyrrolidine-2,5-dione ring, and the 3-trifluoromethylphenylpiperazine fragment have been shown to positively affect anticonvulsant activity. This suggests that derivatives of this compound could be explored for their potential use in treating convulsive disorders .

Biological Activity Modulation

The introduction of the pyrrolidine ring into biologically active compounds can modulate their activity. This is due to the ring’s non-planarity and the phenomenon called “pseudorotation,” which can influence the binding affinity and selectivity of the molecules to their biological targets .

properties

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-6-11-7-15-8-12(11)9-1-2-13-10(5-9)3-4-16-13/h1-2,5,11-12,15H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEWVZGWZLJDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3CNCC3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile
Reactant of Route 2
4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile
Reactant of Route 3
4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile
Reactant of Route 4
4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile
Reactant of Route 5
4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile
Reactant of Route 6
4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidine-3-carbonitrile

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